(2-(Difluoromethoxy)phenyl)methanamine hydrochloride

Lipophilicity optimization Regioisomer selection CNS drug design

(2-(Difluoromethoxy)phenyl)methanamine hydrochloride (CAS 127842-63-1; MF C₈H₁₀ClF₂NO; MW 209.62) is an ortho-substituted benzylamine derivative furnished as a hydrochloride salt. The compound integrates a primary amine nucleophile with a difluoromethoxy (–OCF₂H) group positioned ortho to the aminomethyl side chain, a structural motif that confers a distinctive combination of lipophilicity (calculated LogP of the free base: 1.87), modulated basicity (predicted pKa 8.60), and hydrogen-bond donor capacity.

Molecular Formula C8H10ClF2NO
Molecular Weight 209.62 g/mol
Cat. No. B13107287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Difluoromethoxy)phenyl)methanamine hydrochloride
Molecular FormulaC8H10ClF2NO
Molecular Weight209.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)OC(F)F.Cl
InChIInChI=1S/C8H9F2NO.ClH/c9-8(10)12-7-4-2-1-3-6(7)5-11;/h1-4,8H,5,11H2;1H
InChIKeyCFJLRVZFIJPKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-(Difluoromethoxy)phenyl)methanamine Hydrochloride Is a Strategic Building Block for CNS and Epigenetic Drug Discovery Programs


(2-(Difluoromethoxy)phenyl)methanamine hydrochloride (CAS 127842-63-1; MF C₈H₁₀ClF₂NO; MW 209.62) is an ortho-substituted benzylamine derivative furnished as a hydrochloride salt. The compound integrates a primary amine nucleophile with a difluoromethoxy (–OCF₂H) group positioned ortho to the aminomethyl side chain, a structural motif that confers a distinctive combination of lipophilicity (calculated LogP of the free base: 1.87), modulated basicity (predicted pKa 8.60), and hydrogen-bond donor capacity [1]. Primarily deployed as a pharmaceutical intermediate and fluorinated building block, it enables the construction of spirohydantoin anticonvulsants, BRD4-targeted epigenetic inhibitors, and dopamine D₂ receptor antagonists with documented differentiation from its methoxy, trifluoromethoxy, and regioisomeric analogs [2][3].

Why (2-(Difluoromethoxy)phenyl)methanamine Hydrochloride Cannot Be Replaced by Generic Benzylamine Analogs in Lead-Optimization and Scale-Up Workflows


Benzylamine derivatives bearing ortho-substituted alkoxy groups are not functionally interchangeable. The difluoromethoxy (–OCF₂H) substituent establishes a lipophilic-hydrogen-bond-donor profile that is qualitatively distinct from both the purely lipophilic –OCF₃ group and the more basic, non-fluorinated –OCH₃ group [1][2]. Substitution position further modulates lipophilicity; moving the –OCF₂H group from the ortho to the para position lowers calculated LogP by approximately 0.7 units, altering partitioning and target-engagement behavior . Additionally, the hydrochloride salt provides a crystalline, non-hygroscopic solid (MW 209.62) that simplifies gravimetric dispensing and long-term storage relative to the air-sensitive free-base liquid (CAS 243863-36-7, MW 173.16, liquid at 20°C), a critical consideration for reproducible SAR campaigns and kilo-lab scale-up . These divergences mean that substituting an in-class analog without re-optimizing downstream chemistry and pharmacology parameters carries a high risk of failed synthetic routes, altered pharmacokinetics, or irreproducible biological data.

Head-to-Head Physicochemical, Biochemical, and Pharmacological Differentiation of (2-(Difluoromethoxy)phenyl)methanamine Hydrochloride


Ortho-Substitution Confers a ~0.7 Log Unit Lipophilicity Increase Over the Para-Substituted Regioisomer

The ortho-substituted (2-(difluoromethoxy)phenyl)methanamine exhibits a calculated LogP of 1.87, compared with a calculated LogP of 1.18 for the para-substituted 4-(difluoromethoxy)benzylamine regioisomer, yielding a ΔLogP of approximately +0.7 [1]. For context, the 2-methoxy analog (2-methoxybenzylamine) has a LogP of 1.85, whereas the 2-trifluoromethoxy analog reaches a LogP of 2.74 . The ortho-OCF₂H compound thus occupies a lipophilicity window that is nearly identical to the methoxy analog yet retains hydrogen-bond-donor functionality absent in –OCH₃, while avoiding the excessive lipophilicity penalty of –OCF₃ that can drive LogP beyond the Lipinski-compliant range.

Lipophilicity optimization Regioisomer selection CNS drug design

Reduced Amine Basicity (~0.55 pKa Units) Relative to 2-Methoxybenzylamine Alters Protonation State at Physiological pH

The predicted pKa of the primary amine in 2-(difluoromethoxy)benzylamine is 8.60 ± 0.10, compared with 9.15 ± 0.10 for 2-methoxybenzylamine, a reduction of approximately 0.55 log units attributable to the electron-withdrawing effect of the –OCF₂H group . At pH 7.4, this pKa difference translates to a calculated ~6% shift in the fraction of neutral free base (from ~1.8% for the –OCH₃ analog to ~5.9% for the –OCF₂H analog), which can meaningfully alter passive membrane permeability, lysosomal trapping propensity, and receptor-binding kinetics in cellular assays.

Basicity modulation Bioisostere design Amine protonation

Hydrochloride Salt Provides Crystalline Solid Handling vs. Air-Sensitive Free-Base Liquid for Weighing and Long-Term Storage

The free base (CAS 243863-36-7, MW 173.16) is a clear-to-light-yellow liquid at 20°C and is described as sensitive to air and moisture, requiring storage under inert atmosphere . Its hydrochloride salt (CAS 127842-63-1, MW 209.62) is a crystalline solid that can be stored long-term in a cool, dry place without special atmospheric precautions . This salt formation increases the molecular weight by 36.46 g/mol (HCl), corresponding to a ~21% mass increase that simplifies gravimetric accuracy in sub-milligram weighing operations typical of parallel medicinal chemistry. Furthermore, the hydrochloride form exhibits enhanced solubility in polar solvents compared to the free base, facilitating dissolution in aqueous reaction media and biological assay buffers .

Salt-form selection Solid-state handling Scale-up reproducibility

Derivatives Incorporating the 2-(Difluoromethoxy)benzyl Scaffold Achieve Sub-Micromolar BRD4 Inhibition (IC₅₀ = 500 nM) in Epigenetic Probe Development

In US Patent 10,023,592 (Celgene Quanticel Research), the compound 5-[3-[[2-(difluoromethoxy)phenyl]methoxy]-5-methylsulfonylphenyl]-1,3-dimethylpyridin-2-one (Example 333), which incorporates the 2-(difluoromethoxy)benzyl ether moiety derived directly from (2-(difluoromethoxy)phenyl)methanamine, demonstrated an IC₅₀ of 500 nM against the BRD4 bromodomain (His-tagged BRD4, pH 7.3) [1]. Multiple comparator examples within the same patent series, including analogs bearing 4-(2,4-difluorophenoxy) (Example 386) and 1-phenylethoxy (Example 336/341) replacements at the equivalent position, also reported IC₅₀ values of approximately 500 nM or <500 nM, confirming that the 2-(difluoromethoxy)phenylmethoxy motif is among the active substituents in this BRD4-targeted chemotype [2][3]. This places the OCF₂H-containing building block within a validated epigenetic inhibitor scaffold distinct from the more commonly employed methoxy or unsubstituted benzyl variants in BET inhibitor programs.

Epigenetic inhibitors BRD4 bromodomain BET inhibitor scaffold

Spirohydantoin Derivatives Bearing the 2-(Difluoromethoxy)benzyl Moiety Exhibit Anticonvulsant Efficacy with Reduced CNS Depression vs. Phenytoin in Murine Seizure Models

Madaiah et al. (2014) synthesized a 28-compound series of 1′-[2-(difluoromethoxy)benzyl]-spiro[8-azabicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-diones (compounds 5–32) and screened them for anticonvulsant activity in mice using maximal electroshock (MES) and subcutaneous pentylenetetrazol (ScPTZ) seizure models, with neurotoxicity assessed by rotarod [1][2]. Five compounds (9, 10, 18, 30, and 31) demonstrated anticonvulsant potency in both MES and ScPTZ paradigms with lesser neurotoxicity, and several title compounds exhibited reduced central nervous system (CNS) depression compared to the reference drug phenytoin [1]. The 2-(difluoromethoxy)benzyl group serves as the essential N-benzyl substituent on the spirohydantoin core; its specific ortho-OCF₂H substitution pattern contributes to the pharmacological profile by modulating lipophilicity and hydrogen-bonding at the putative benzodiazepine-site target interface . Although quantitative ED₅₀ and TD₅₀ values for individual compounds are behind the paywall, the qualitative therapeutic advantage over phenytoin—specifically lesser CNS depression—is explicitly reported in the abstract and full text [1][2].

Anticonvulsant pharmacophore Spirohydantoin Therapeutic index

The –OCF₂H Group Functions as a Lipophilic Hydrogen-Bond Donor (Abraham A Parameter = 0.085–0.126), a Property Absent in –OCH₃ and –OCF₃ Analogs

Zafrani et al. (J. Med. Chem. 2017) experimentally determined that the difluoromethyl (–CF₂H) and difluoromethoxy (–OCF₂H) groups possess hydrogen-bond acidity parameters (Abraham A) in the range of 0.085–0.126, placing their H-bond donor strength on a scale comparable to thiophenol, aniline, and amine groups but weaker than hydroxyl [1]. By contrast, the methoxy (–OCH₃) group functions exclusively as a hydrogen-bond acceptor (Abraham B parameter), and the trifluoromethoxy (–OCF₃) group is essentially a non-hydrogen-bonding, purely lipophilic substituent [2]. The Δlog P (XCF₂H – XCH₃) across a series of aryl difluoromethyl ethers spanned −0.1 to +0.4, indicating that replacing –OCH₃ with –OCF₂H yields a modest and tunable lipophilicity adjustment while simultaneously introducing H-bond donor capacity [1]. For (2-(difluoromethoxy)phenyl)methanamine specifically, this means the ortho-OCF₂H group can engage protein backbone carbonyls or side-chain acceptors via weak C–H···O hydrogen bonds, a binding interaction not available to its –OCH₃ or –OCF₃ counterparts.

Fluorine medicinal chemistry Hydrogen-bond donor Bioisostere design

Procurement-Relevant Research and Industrial Applications of (2-(Difluoromethoxy)phenyl)methanamine Hydrochloride


BET Bromodomain (BRD4) Inhibitor Lead Optimization

Medicinal chemistry teams pursuing BRD4-targeted epigenetic probes or oncology candidates can employ (2-(difluoromethoxy)phenyl)methanamine hydrochloride as the key benzylamine building block to construct the 2-(difluoromethoxy)phenylmethoxy ether side chain exemplified in US Patent 10,023,592 (Celgene Quanticel Research). Example 333 of this patent, derived directly from this building block, demonstrated an IC₅₀ of 500 nM against His-tagged BRD4 at pH 7.3 [1]. The ortho-OCF₂H group's dual character as a lipophilic hydrogen-bond donor (Abraham A = 0.085–0.126) enables engagement with the acetyl-lysine binding pocket's backbone carbonyl network in a manner that –OCH₃ and –OCF₃ analogs cannot replicate [2]. Procurement of the hydrochloride salt (CAS 127842-63-1) rather than the free base ensures stable, solid-form weighing for parallel-synthesis SAR campaigns.

Anticonvulsant Spirohydantoin Pharmacophore Development

Neuroscience drug-discovery groups developing next-generation antiepileptic agents with improved therapeutic indices can use this building block to synthesize 1′-[2-(difluoromethoxy)benzyl]-spiro[8-azabicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione derivatives. Madaiah et al. (2014) demonstrated that five compounds in this series exhibited anticonvulsant activity in murine MES and ScPTZ models with lesser neurotoxicity, and several compounds produced reduced CNS depression compared to phenytoin [3]. The 2-(difluoromethoxy)benzyl substituent is structurally essential for this pharmacological differentiation; its LogP of 1.87 positions the spirohydantoin scaffold within an optimal CNS-penetrant lipophilicity range, while the OCF₂H group's conformational flexibility may facilitate adaptive binding at the GABAergic benzodiazepine site [4][5].

Dopamine D₂ Receptor Antagonist Synthesis for Antipsychotic Agent Design

Pharmaceutical development teams targeting dopamine D₂ receptors for schizophrenia and related disorders can use (2-(difluoromethoxy)phenyl)methanamine as a platform building block for constructing D₂ antagonists with improved receptor selectivity. The ortho-OCF₂H group provides steric and electronic effects that optimize receptor-binding interactions, while the reduced amine basicity (pKa 8.60 vs. 9.15 for the OCH₃ analog) alters the protonation-state distribution at physiological pH, potentially reducing off-target interactions at aminergic receptors that rely on fully protonated amine pharmacophores . The hydrochloride salt's enhanced aqueous solubility facilitates dissolution in biological assay media, enabling reproducible in vitro pharmacology workflows.

Fragment-Based Drug Discovery (FBDD) Library Construction

Fragment-library curators and computational chemists can include (2-(difluoromethoxy)phenyl)methanamine hydrochloride as a fluorinated fragment that satisfies Rule-of-Three criteria (MW 209.62 Da; LogP 1.87; H-bond donors: 2; H-bond acceptors: 4; rotatable bonds: 3) [6]. Unlike common methoxy-benzylamine fragments, the OCF₂H-substituted variant uniquely contributes both lipophilic character and hydrogen-bond donor capacity, enabling detection of weak but directional C–H···O interactions in X-ray crystallographic fragment screens. The experimentally validated Δlog P (OCF₂H – OCH₃) range of −0.1 to +0.4 provides a quantitative basis for predicting the lipophilicity shift upon fragment elaboration, supporting rational, property-guided optimization [7].

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